molecular formula C17H22N4O B6085205 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone

2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone

Cat. No. B6085205
M. Wt: 298.4 g/mol
InChI Key: SLTPZOUBAIFDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrimidinones and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and emotion. 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have a high affinity for the D3 receptor and a low affinity for other dopamine receptors. By blocking the D3 receptor, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone may modulate the activity of the mesolimbic dopamine system, which is involved in the development of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to decrease the locomotor activity and stereotypy induced by psychostimulant drugs such as cocaine and amphetamine. Additionally, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to decrease the consumption of alcohol in animal models of alcohol addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, one limitation is the lack of studies on the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology.

Future Directions

Future research on 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone could focus on the development of more selective and potent D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Additionally, studies could investigate the potential use of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders. Finally, studies could investigate the long-term effects of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone on behavior and physiology to assess its safety and potential for clinical use.

Synthesis Methods

2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with 6-propyluracil in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-phenylpiperazine with 6-chloro-2-propyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydride. The purity and yield of 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone can be improved by using column chromatography.

Scientific Research Applications

2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In pharmacology, 2-(4-phenyl-1-piperazinyl)-6-propyl-4(3H)-pyrimidinone has been studied for its potential use as a ligand for the dopamine D3 receptor.

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-6-14-13-16(22)19-17(18-14)21-11-9-20(10-12-21)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTPZOUBAIFDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one

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